Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a tetrahydrocyclopentapyrazole carbonylamino group at position 2. Its structural complexity arises from the fusion of a cyclopentane ring with a pyrazole moiety, which contributes to unique steric and electronic properties. Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving its three-dimensional conformation, enabling precise analysis of bond angles, torsion angles, and intermolecular interactions .
Properties
Molecular Formula |
C18H16N4O3S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 5-phenyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N4O3S/c1-25-17(24)14-15(10-6-3-2-4-7-10)26-18(19-14)20-16(23)13-11-8-5-9-12(11)21-22-13/h2-4,6-7H,5,8-9H2,1H3,(H,21,22)(H,19,20,23) |
InChI Key |
OQXWFQREUFCXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=C2CCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the pyrazole moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound A: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile ()
- Core Structure: Pyranopyrazole fused with a dihydropyran ring vs. the thiazole-tetrahydrocyclopentapyrazole hybrid in the target compound.
- Functional Groups: Methoxyphenyl and cyano groups vs. phenyl, carboxylate, and tetrahydrocyclopentapyrazole carbonylamino groups.
- Synthesis : Prepared via multi-component one-pot reactions, highlighting efficient methodologies shared with the target compound’s likely synthesis route .
Compound B : Thiazol-5-ylmethyl carbamate derivatives ()
- Core Structure: Thiazole ring with carbamate substituents vs. the target’s thiazole-carboxylate and pyrazole-carbonylamino groups.
Compound C: 5-Amino-1-{2-[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()
- Core Structure: Pyrazole-triazinone hybrid vs. the target’s thiazole-tetrahydrocyclopentapyrazole system.
- Synthesis Yield : 49.79% yield via mercapto-triazine coupling, suggesting the target’s synthesis (if analogous) may require optimization for industrial scalability .
Key Comparative Data
Research Findings and Implications
- Electronic Profile : The electron-withdrawing carboxylate and amide groups in the target compound may enhance polar interactions relative to Compound B’s carbamate or Compound C’s carbonitrile.
- Synthetic Complexity : The target’s fused cyclopentapyrazole likely requires specialized reaction conditions compared to the one-pot syntheses of Compound A, posing challenges in purity and yield optimization.
Biological Activity
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a thiazole ring, a phenyl group, and a pyrazole moiety, which contribute to its diverse biological activities. This article explores its biological activity through various studies and findings.
Molecular Formula
The molecular formula of the compound is , highlighting its intricate structure which enhances its solubility and reactivity.
Structural Features
The compound consists of:
- Thiazole ring : Known for its role in various biological activities.
- Phenyl group : Commonly associated with increased lipophilicity.
- Pyrazole moiety : Often linked to anticancer properties.
- Tetrahydrocyclopentane structure : This unique feature may enhance biological interactions compared to simpler analogs.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit various anticancer activities. For example:
- In vitro studies have shown that derivatives of similar structures can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others .
Preliminary data suggest that this compound may interact with specific proteins involved in disease pathways. Techniques such as molecular docking and binding affinity assays are crucial for elucidating these interactions. The compound's potential as a therapeutic agent stems from its ability to modulate target proteins related to cancer progression.
Comparative Analysis
A comparison with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Methyl 2-(5-methylpyrazolyl)-thiazole | Thiazole and pyrazole | Antimicrobial | Lacks cyclopentane structure |
| Ethyl 4-amino-thiazole | Thiazole only | Antioxidant | Simpler structure without pyrazole |
| Phenyl-pyrazole derivative | Pyrazole ring | Anticancer | No thiazole component |
The combination of both thiazole and pyrazole functionalities along with the tetrahydrocyclopentane structure may enhance its biological properties compared to simpler analogs.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of thiazole derivatives in comparison to established chemotherapeutics like doxorubicin. The findings indicated that the derivatives exhibited lower toxicity towards normal cells while maintaining efficacy against cancer cells. This suggests a promising therapeutic window for this compound in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various cancer-related targets. These studies indicate a strong interaction with proteins involved in cell proliferation and survival pathways, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
